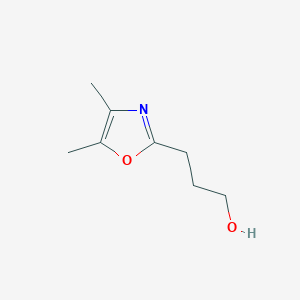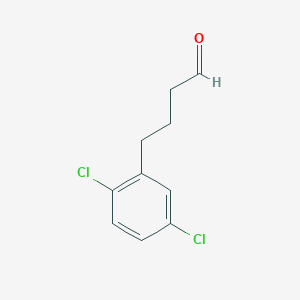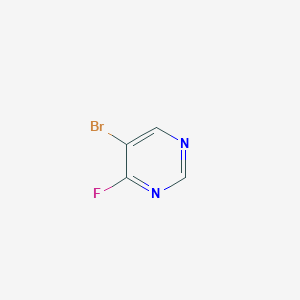
1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a cyclopropylphenyl group
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production methods often utilize the palladium-catalyzed hydrocarboxylation due to its efficiency and scalability. This method allows for the production of large quantities of the compound under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the cyclopropylphenyl group.
Cyclopropanecarboxylic acid: Contains a cyclopropane ring and carboxylic acid group but lacks the cyclopentane ring.
1-Phenyl-1-cyclopentanecarboxylic acid: Similar structure but with a phenyl group instead of a cyclopropylphenyl group.
Uniqueness: 1-(4-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a cyclopropylphenyl group and a cyclopentane ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
1-(4-cyclopropylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-1-2-10-15)13-7-5-12(6-8-13)11-3-4-11/h5-8,11H,1-4,9-10H2,(H,16,17) |
Clave InChI |
WIIBNUZNXCPNCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=C(C=C2)C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














